

potential off-target effects of 11S(12R)-EET to consider

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Compound of Interest

Compound Name: 11S(12R)-EET
Cat. No.: B175566

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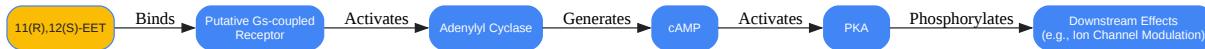
Technical Support Center: 11S(12R)-EET

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 11S(12R)-epoxyeicosatrienoic acid (11,12-EET). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway of 11,12-EET?

11,12-EET is known to primarily signal through a putative Gs-protein coupled receptor (GPCR) on the cell surface. This initiates a cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).^{[1][2]} This pathway is central to many of the vasodilatory and angiogenic effects of 11,12-EET.^{[1][2]} The 11(R),12(S)-EET enantiomer is often reported to be the more biologically active form.^{[1][2][3]}



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Diagram 1: Primary signaling pathway of 11(R),12(S)-EET.

Q2: I am using 11,12-EET for its vasodilatory effects. What are the key ion channels it modulates?

11,12-EET is a potent activator of several types of potassium (K⁺) channels in vascular smooth muscle cells, which leads to hyperpolarization and vasodilation. The primary channels involved are:

- Large-conductance Ca²⁺-activated K⁺ (BKCa) channels: Activation of BKCa channels is a key mechanism for 11,12-EET-induced vasodilation.[\[1\]](#)[\[4\]](#)
- ATP-sensitive K⁺ (KATP) channels: 11,12-EET also activates KATP channels, contributing to its hyperpolarizing effects.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Additionally, 11,12-EET can activate Transient Receptor Potential Vanilloid 4 (TRPV4) channels, which can lead to calcium influx and subsequent activation of K⁺ channels, further promoting vasodilation.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

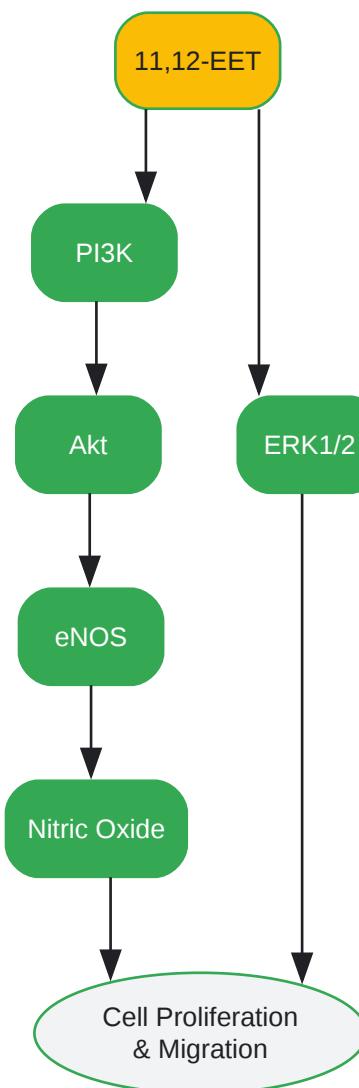
Q3: Are there any known off-target receptors for 11,12-EET?

While a specific high-affinity receptor for 11,12-EET is yet to be definitively identified, some studies have reported low-affinity interactions with other receptors, which could be considered off-target effects depending on the experimental context. One such receptor is GPR40 (Free Fatty Acid Receptor 1). 11,12-EET has been shown to activate GPR40, leading to downstream signaling, including ERK phosphorylation.[\[12\]](#)[\[13\]](#)[\[14\]](#)

In the hippocampus, 11,12-EET has been found to activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to a reduction in neuronal excitability.[\[15\]](#)[\[16\]](#) This effect is noteworthy for researchers studying the neurological effects of 11,12-EET.

Q4: My experiment is focused on vascular tone, but I'm observing unexpected changes in cell proliferation and migration. Could this be an off-target effect of 11,12-EET?

Yes, this is a plausible off-target effect in the context of your experiment. 11,12-EET is a known pro-angiogenic molecule and can stimulate signaling pathways involved in cell growth, proliferation, and migration. These effects are primarily mediated through the PI3K/Akt/eNOS and ERK1/2 signaling cascades.[\[5\]](#)[\[17\]](#)[\[18\]](#) Activation of these pathways can lead to increased production of nitric oxide (NO) and other pro-angiogenic factors.



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